[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate
Description
[4,5-Diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate is a structurally complex organic compound featuring a six-membered oxane ring substituted with multiple acetyloxy groups, a methyl group, and a sulfur-linked 4-methylphenyl moiety. Its molecular formula is C₁₉H₂₉O₇S, with a molecular weight of 401.5 g/mol. Key structural characteristics include:
- A methyl group at position 2, contributing to steric effects.
- A (4-methylphenyl)sulfanyl group at position 6, which may confer redox activity or serve as a site for further functionalization.
The compound’s structural determination likely employs X-ray crystallography tools such as SHELXL for refinement and visualization software like WinGX/ORTEP .
Properties
IUPAC Name |
[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7S/c1-10-6-8-15(9-7-10)27-19-18(26-14(5)22)17(25-13(4)21)16(11(2)23-19)24-12(3)20/h6-9,11,16-19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHPIKXHZLVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Peracetylated 2-Methyl-L-Rhamnose
The synthesis begins with L-rhamnose (6-deoxy-L-mannose), which provides the 2-methyl group inherent to its structure. Hydroxyl groups at positions 3, 4, and 5 are acetylated using acetic anhydride in pyridine (90% yield).
Reaction Conditions
- Reagents : Acetic anhydride (5 eq), pyridine (10 eq)
- Temperature : 0°C → room temperature, 12 hours
- Workup : Quench with ice-water, extract with dichloromethane, dry over Na₂SO₄
Glycosyl Bromide Formation
The anomeric hydroxyl is activated via treatment with hydrogen bromide in acetic acid:
$$
\text{Peracetylated rhamnose} + \text{HBr/AcOH} \rightarrow \text{Glycosyl bromide} \quad (75\%\text{ yield})
$$
Key Parameters
- HBr Concentration : 33% (w/w) in AcOH
- Reaction Time : 2 hours at 0°C
Thioglycoside Coupling
The glycosyl bromide reacts with 4-methylthiophenol under Koenigs-Knorr conditions:
$$
\text{Glycosyl bromide} + \text{4-methylthiophenol} \xrightarrow{\text{Ag}2\text{CO}3} \text{Thioglycoside} \quad (68\%\text{ yield})
$$
Optimized Conditions
- Solvent : Dichloromethane
- Base : Silver carbonate (2 eq)
- Temperature : Reflux, 6 hours
Alternative Approach Using Trichloroacetimidate Donors
Trichloroacetimidate Preparation
Peracetylated rhamnose is converted to its trichloroacetimidate derivative using trichloroacetonitrile and DBU:
$$
\text{Peracetylated rhamnose} + \text{Cl}_3\text{CCN} \xrightarrow{\text{DBU}} \text{Trichloroacetimidate} \quad (82\%\text{ yield})
$$
Promoted Thioglycosylation
Activation with trimethylsilyl triflate (TMSOTf) enables coupling with 4-methylthiophenol:
$$
\text{Trichloroacetimidate} + \text{4-methylthiophenol} \xrightarrow{\text{TMSOTf}} \text{Thioglycoside} \quad (74\%\text{ yield})
$$
Advantages
- Mild conditions (0°C, 1 hour)
- Higher anomeric control (α:β = 9:1)
Comparative Analysis of Synthetic Routes
| Method | Yield | Anomeric Selectivity (α:β) | Key Advantage |
|---|---|---|---|
| Glycosyl Bromide | 68% | 7:1 | Scalability |
| Trichloroacetimidate | 74% | 9:1 | Stereochemical control |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 110–111°C).
Spectroscopic Validation
- ¹H-NMR (CDCl₃): δ 2.02–2.18 (acetyl CH₃), 1.32 (C2-CH₃), 7.22–7.35 (aryl-H).
- IR : 1745 cm⁻¹ (C=O stretch), 1080 cm⁻¹ (C–S bond).
Industrial-Scale Considerations
Patent US20050090553A1 highlights the use of thioglycosides in pharmaceutical formulations, emphasizing the need for high-purity (>98%) intermediates. Continuous-flow systems have been explored to enhance reproducibility and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
[4,5-Diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity : Research indicates that compounds similar to [4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties : The compound's sulfanyl group enhances its ability to interact with microbial enzymes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest efficacy against resistant bacterial strains, highlighting its potential in treating infections where conventional antibiotics fail .
Anti-inflammatory Effects : There is emerging evidence that this compound may exert anti-inflammatory effects by modulating inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis .
Pharmacological Applications
Drug Formulation : The unique chemical structure allows for the development of prodrugs that can improve the bioavailability of active pharmaceutical ingredients (APIs). The acetoxy groups can be modified to enhance solubility and stability in physiological conditions .
Targeted Delivery Systems : The compound can be utilized in creating targeted drug delivery systems. By conjugating it with nanoparticles or liposomes, researchers aim to improve the specificity of drug delivery to tumor sites while minimizing systemic toxicity .
Material Science Applications
Polymer Chemistry : In material science, derivatives of this compound have been explored for their potential use in synthesizing biodegradable polymers. These materials can find applications in packaging and drug delivery systems, contributing to sustainability efforts .
Case Studies
- Antitumor Activity Study : A study published in 2020 demonstrated that a related compound significantly reduced tumor size in xenograft models by 60% compared to controls. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy : In vitro tests conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting strong antimicrobial activity .
- Biodegradable Polymer Development : Research focused on synthesizing a polymer from derivatives of this compound showed promising results in mechanical strength and degradation rates suitable for medical applications .
Mechanism of Action
The mechanism of action of [4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate involves its interaction with specific molecular targets. The acetyl groups and sulfanyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Acetylated Glycosides (CAS 68636-50-0)
Compound: [(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate .
- Molecular Formula: C₃₂H₄₁NO₁₇S
- Molecular Weight : 743.73 g/mol
- Key Features: Multiple acetyloxy groups on glucopyranoside rings. 4-aminophenylsulfanyl substituent (vs. 4-methylphenylsulfanyl in the target compound). Potential applications in prodrug design due to acetylated sugars enhancing membrane permeability.
Organolead Acetates (CAS 3076-56-0)
Compound : [Diacetyloxy-(4-methylphenyl)plumbyl] acetate .
- Molecular Formula : C₁₂H₁₄O₆PbS (estimated)
- Key Features: Diacetyloxy and 4-methylphenyl groups akin to the target compound. Lead (Pb) center instead of an oxane ring. Primarily used in organometallic catalysis or materials science, contrasting with the organic focus of the target compound.
Functional Group and Property Comparison
Table 1: Comparative Analysis of Key Features
Physical and Chemical Properties
- Solubility: The target compound’s acetyl groups increase lipid solubility compared to hydroxyl-rich analogs like 1-(4-methylphenyl)-1-propanol (), which is more polar .
- Stability : Acetylated groups may hydrolyze under acidic/basic conditions, similar to glycosides in . The sulfanyl group could oxidize to sulfoxides, requiring inert storage conditions .
Biological Activity
[4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate, also known by its CAS number 56981-44-3, is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O7S, with a molecular weight of 306.329 g/mol. The compound features an oxane ring substituted with acetoxy and methyl groups, as well as a sulfanyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound displays antimicrobial properties against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Cytotoxicity : In vitro studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a topical antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound resulted in decreased paw swelling and lower serum levels of inflammatory markers compared to control groups. This points to its potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic methods for characterizing [4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to resolve stereochemistry and substituent connectivity. For crystallographic analysis, use single-crystal X-ray diffraction with SHELXL for refinement . Preprocess data with WinGX for structure validation and ORTEP for visualizing anisotropic displacement ellipsoids . Note that dynamic disorder in the sulfanyl or acetyloxy groups may require constraints during refinement .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Employ regioselective acetylation strategies, as seen in analogous diacetyloxy-substituted lead compounds (e.g., [diacetyloxy-(4-methylphenyl)plumbyl] acetate, CAS 3076-56-0) . Use protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl intermediates to prevent undesired ester hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with UV/iodine visualization and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to mitigate hydrolysis of acetyloxy groups. Avoid prolonged exposure to moisture or acidic conditions. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length anomalies or thermal motion artifacts) be resolved during refinement?
- Methodological Answer : Use SHELXL’s restraints (e.g., DFIX, SIMU) to manage disordered atoms or anisotropic thermal motion, particularly for the sulfanyloxan ring. Cross-validate with density functional theory (DFT) calculations to compare experimental and theoretical bond lengths. If twinning is suspected, apply twin refinement protocols in SHELX .
Q. What computational strategies are effective for predicting the reactivity of the sulfanyl group in catalytic or biological systems?
- Methodological Answer : Perform molecular docking studies (AutoDock Vina) to assess interactions with enzyme active sites (e.g., cytochrome P450). Use Gaussian 16 for DFT-based frontier molecular orbital (FMO) analysis to evaluate nucleophilic/electrophilic sites. Compare with experimental kinetic data from stopped-flow UV-Vis spectroscopy .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for untargeted metabolomics-style analysis. For structural confirmation, isolate byproducts via preparative HPLC and characterize via 2D-NMR (NOESY for spatial proximity) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across different assay platforms?
- Methodological Answer : Apply Bland-Altman analysis to assess inter-assay variability. Use multivariate regression to account for confounding factors (e.g., solvent polarity, cell line differences). Validate with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Q. How can the stereochemical integrity of the tetrahydropyran ring be preserved during derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
